molecular formula C9H10N4S B2615561 4-methyl-6-((1-methyl-1H-imidazol-2-yl)thio)pyrimidine CAS No. 2320861-31-0

4-methyl-6-((1-methyl-1H-imidazol-2-yl)thio)pyrimidine

Cat. No. B2615561
CAS RN: 2320861-31-0
M. Wt: 206.27
InChI Key: SPSZHLDJKREOCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-methyl-6-((1-methyl-1H-imidazol-2-yl)thio)pyrimidine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-methyl-6-((1-methyl-1H-imidazol-2-yl)thio)pyrimidine, also known as 4-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrimidine:

Antimicrobial Agents

This compound has shown potential as an antimicrobial agent. The presence of the imidazole ring, known for its antimicrobial properties, enhances its effectiveness against various bacterial and fungal strains. Research indicates that derivatives of this compound can inhibit the growth of pathogens by interfering with their cell wall synthesis or metabolic pathways .

Anticancer Activity

Studies have explored the anticancer properties of this compound, particularly its ability to induce apoptosis in cancer cells. The pyrimidine and imidazole moieties are crucial for binding to specific enzymes or receptors involved in cancer cell proliferation. This makes it a promising candidate for developing new chemotherapeutic agents .

Anti-inflammatory Applications

The compound has been investigated for its anti-inflammatory properties. It can modulate the activity of enzymes and cytokines involved in the inflammatory response, potentially reducing inflammation in various conditions such as arthritis and inflammatory bowel disease .

Antioxidant Properties

Research has shown that this compound exhibits significant antioxidant activity. It can scavenge free radicals and protect cells from oxidative stress, which is beneficial in preventing diseases related to oxidative damage, such as neurodegenerative disorders and cardiovascular diseases .

Antiviral Agents

The imidazole ring in this compound is known for its antiviral properties. Studies have demonstrated its effectiveness against various viruses by inhibiting viral replication or entry into host cells. This makes it a potential candidate for developing antiviral drugs .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes. For example, it can act as an inhibitor of kinases or proteases, which are involved in various diseases, including cancer and viral infections. This property is valuable for designing targeted therapies .

Agricultural Applications

In agriculture, this compound has been explored as a potential pesticide or herbicide. Its ability to disrupt the growth and development of pests and weeds makes it a valuable tool for crop protection. Research is ongoing to optimize its efficacy and safety for agricultural use .

Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to be used in the production of drugs with diverse therapeutic applications, including antibiotics, antifungals, and anticancer agents .

properties

IUPAC Name

4-methyl-6-(1-methylimidazol-2-yl)sulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-7-5-8(12-6-11-7)14-9-10-3-4-13(9)2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSZHLDJKREOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)SC2=NC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-6-((1-methyl-1H-imidazol-2-yl)thio)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.